molecular formula C18H33N3O4 B2775901 Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate CAS No. 2411322-81-9

Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate

Cat. No. B2775901
CAS RN: 2411322-81-9
M. Wt: 355.479
InChI Key: HAWRUUKTSWUIGT-BQYQJAHWSA-N
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Description

The compound is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .


Molecular Structure Analysis

The structures of the synthesized compounds were further confirmed by single crystal X-ray diffraction analysis . The molecule of one is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of the other is L-shaped with the molecule being twisted at the C10 atom .

Future Directions

The requested compound, being a derivative of N-Boc piperazine, could potentially serve as a useful building block/intermediate in the synthesis of several novel organic compounds . These compounds could have a wide spectrum of biological activities, making them potentially useful in drug discovery .

properties

IUPAC Name

tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O4/c1-14(19-15(22)8-7-11-20(5)6)18(24)9-12-21(13-10-18)16(23)25-17(2,3)4/h7-8,14,24H,9-13H2,1-6H3,(H,19,22)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWRUUKTSWUIGT-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCN(CC1)C(=O)OC(C)(C)C)O)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1(CCN(CC1)C(=O)OC(C)(C)C)O)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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